Hexyl dibromoacetate
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Overview
Description
Hexyl dibromoacetate is an organic compound with the molecular formula C8H14Br2O2 It is an ester derived from hexanol and dibromoacetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexyl dibromoacetate can be synthesized through the esterification of hexanol with dibromoacetic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the quality of the product.
Chemical Reactions Analysis
Types of Reactions: Hexyl dibromoacetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form hexanol and dibromoacetic acid.
Substitution Reactions: The bromine atoms in this compound can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Reduction: this compound can be reduced to hexyl bromoacetate or hexyl acetate using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles like hydroxide ions.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Hexanol and dibromoacetic acid.
Substitution: Various substituted derivatives.
Reduction: Hexyl bromoacetate or hexyl acetate.
Scientific Research Applications
Hexyl dibromoacetate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Researchers use this compound to study the effects of brominated compounds on biological systems.
Industrial Applications: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of hexyl dibromoacetate involves its interaction with various molecular targets. The bromine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. This reactivity makes this compound a valuable reagent in organic synthesis.
Comparison with Similar Compounds
Hexyl dibromoacetate can be compared with other similar compounds, such as:
Hexyl bromoacetate: Similar structure but with one less bromine atom.
Hexyl acetate: Lacks bromine atoms, making it less reactive in substitution reactions.
Dibromoacetic acid esters: Other esters derived from dibromoacetic acid with different alcohols.
Uniqueness: this compound’s unique combination of hexyl and dibromoacetate moieties gives it distinct reactivity and applications compared to its analogs.
Properties
CAS No. |
59956-58-0 |
---|---|
Molecular Formula |
C8H14Br2O2 |
Molecular Weight |
302.00 g/mol |
IUPAC Name |
hexyl 2,2-dibromoacetate |
InChI |
InChI=1S/C8H14Br2O2/c1-2-3-4-5-6-12-8(11)7(9)10/h7H,2-6H2,1H3 |
InChI Key |
AJCMAHNPAUGMQV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)C(Br)Br |
Origin of Product |
United States |
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